N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide
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Overview
Description
N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, a piperidine moiety, and an oxalamide linkage, which contribute to its diverse chemical properties and biological activities.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The compound’s interaction with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity
Result of Action
tuberculosis . The specific effects of this compound would need further investigation.
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These methods could potentially be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine to facilitate the condensation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole and piperidine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide include:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of benzothiazole and piperidine rings with an oxalamide linkage. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-13-12-14(9-10-16(13)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-15-6-2-3-7-17(15)29-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLIQZWIDPJWCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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